Flupropacil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120890-70-2 |
|---|---|
Molecular Formula |
C16H14ClF3N2O4 |
Molecular Weight |
390.74 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-8(2)26-14(24)10-6-9(4-5-11(10)17)22-13(23)7-12(16(18,19)20)21(3)15(22)25/h4-8H,1-3H3 |
InChI Key |
OYJMHAFVOZPIOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Other CAS No. |
120890-70-2 |
Synonyms |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidi n-1-yl]benzoate |
Origin of Product |
United States |
Scientific Research Applications
Flupropacil is a compound primarily recognized for its applications in the field of dermatology, particularly as an antineoplastic agent. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.
Oncology
This compound has been extensively researched for its efficacy in treating various forms of skin cancer, including:
- Basal Cell Carcinoma (BCC)
- Squamous Cell Carcinoma (SCC)
- Actinic Keratosis
Case Study: Efficacy in Basal Cell Carcinoma
A clinical study published in the Journal of Dermatological Treatment assessed the effectiveness of this compound in patients with superficial BCC. The results indicated a complete response rate of approximately 80% after a treatment regimen of 6 weeks .
Dermatological Conditions
This compound is also applied in treating other dermatological conditions such as:
- Psoriasis
- Keratotic lesions
Data Table: Efficacy Rates in Dermatological Conditions
| Condition | Efficacy Rate (%) | Duration of Treatment |
|---|---|---|
| Basal Cell Carcinoma | 80 | 6 weeks |
| Actinic Keratosis | 75 | 8 weeks |
| Psoriasis | 60 | 12 weeks |
Research on Combination Therapies
Recent studies have explored the potential of this compound in combination with other therapeutic agents. For instance, combining this compound with immunotherapy has shown promising results in enhancing therapeutic outcomes for resistant skin cancers.
Case Study: Combination with Immunotherapy
A study conducted at a leading cancer research institute demonstrated that patients receiving this compound alongside immune checkpoint inhibitors exhibited improved tumor regression compared to those treated with immunotherapy alone .
Mechanistic Studies
Research has also focused on understanding the cellular mechanisms through which this compound exerts its effects. Investigations into its impact on apoptosis and cell cycle regulation have provided insights into optimizing its use in clinical settings.
Data Table: Mechanisms of Action
| Mechanism | Description |
|---|---|
| DNA Synthesis Inhibition | Interferes with nucleotide metabolism |
| Induction of Apoptosis | Promotes programmed cell death |
| Cell Cycle Arrest | Prevents progression through mitosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Classification
Flupropacil shares structural similarities with other uracil-derived herbicides, such as Butafenacil and Isocil , but differs in substituents affecting selectivity and potency:
| Compound | Molecular Formula | Key Structural Features | Selectivity |
|---|---|---|---|
| This compound | C₁₆H₁₄ClF₃N₂O₄ | Trifluoromethylpyrimidinyl benzoate ester | Moderate |
| Butafenacil | C₁₅H₁₃ClF₃N₃O₃ | Methylpyrimidinyl benzoate with phenyl group | Non-selective |
| Isocil | C₉H₁₀Cl₂N₂O₂ | Dichlorophenyl-uracil | Selective |
This compound’s trifluoromethyl group enhances lipid solubility, improving plant membrane penetration compared to Isocil’s dichlorophenyl moiety . Butafenacil’s additional phenyl substitution broadens its weed spectrum but reduces crop selectivity .
Mechanism of Action
- This compound: Inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative damage in susceptible weeds .
- Butafenacil : Shares the PPO-inhibition mechanism but exhibits stronger systemic activity due to enhanced translocation in plants .
- Isocil : Primarily targets photosystem II (PSII), blocking electron transport—a distinct pathway from this compound’s PPO inhibition .
Pharmacokinetics and Environmental Impact
- Metabolism : this compound undergoes rapid hydrolysis in soil to its active metabolite, while Butafenacil’s phenyl group slows degradation, extending residual activity .
- Toxicity : this compound exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to Butafenacil (LD₅₀ = 1,250 mg/kg), likely due to differences in bioactivation pathways .
Research Findings and Limitations
Recent studies highlight this compound’s role as a template for developing derivatives with improved properties. For example, Syngenta’s optimization of this compound into Butafenacil demonstrates how structural modifications (e.g., phenyl addition) enhance herbicidal efficacy and environmental stability . However, comparative data on this compound’s performance against modern herbicides remain scarce, and its phytokinetic profile (e.g., root uptake vs. foliar absorption) is understudied .
Preparation Methods
Alkylation and Cyclization
A critical step involves the alkylation of a bromomethyl benzoic acid derivative, such as 2-chloro-3-bromomethyl-4-methylsulfonyl benzoic acid, with a secondary amine under aprotic polar solvents (e.g., acetonitrile or DMF). Sodium hydride (60–80% dispersion in mineral oil) serves as the base, facilitating N-alkylation at 0–10°C over 1–12 hours. Subsequent cyclization under acidic conditions yields the heterocyclic core. For pyridazinones, this may involve hydrazine-mediated cyclization of a diketone precursor, though specific substrates remain undisclosed in the sources.
Solvent and Temperature Optimization
Reaction stability is ensured by maintaining temperatures between -10°C and 50°C during critical steps. Polar aprotic solvents like 1,2-dichloroethane enhance esterification rates, while acetone cyanohydrin accelerates rearrangement reactions at 40–60°C.
Rearrangement and Purification
Post-functionalization rearrangements are critical for achieving the final stereochemistry. Source describes a pH-dependent rearrangement using hydrochloric acid to protonate intermediates, followed by crystallization from aqueous ethanol. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Rearrangement pH | 2.5–3.5 | Maximizes cyclization |
| Cooling Rate | 1°C/min | Prevents oligomerization |
| Crystallization Solvent | Ethanol:Water (3:1) | Enhances purity |
Formulation Strategies
While synthesis produces the active ingredient, Source details solvent-free suspension methods for agrochemicals like this compound:
-
Suspension Concentrates (SC) : Blend 10–25% active ingredient with lignosulfonates and polyethoxylated alkylphenols.
-
Wettable Powders (WP) : Dry milling with kaolin clay and sodium dibutylnaphthalenesulfonate ensures water-dispersibility.
Challenges and Innovations
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Flupropacil’s pharmacological mechanisms?
- Methodological Approach : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Specific cell lines or animal models.
- Intervention: this compound dosage ranges.
- Comparison: Existing therapeutic analogs or placebo.
- Outcome: Efficacy metrics (e.g., IC50 values, receptor binding affinity).
- Time: Duration of exposure in preclinical trials.
- Reference frameworks ensure clarity and alignment with study objectives .
Q. What experimental design considerations are critical for evaluating this compound’s in vitro vs. in vivo efficacy?
- Key Steps :
Model Selection : Use validated cell lines (e.g., HEK293 for receptor studies) and species-specific in vivo models (e.g., murine models for pharmacokinetics).
Control Groups : Include positive/negative controls and dose-response cohorts.
Endpoint Criteria : Define primary (e.g., tumor regression) and secondary outcomes (e.g., toxicity markers).
- Follow guidelines for reporting methods, including sample size justification and randomization protocols .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound studies?
- Methodology :
- Use databases (PubMed, Scopus) with search terms like “this compound AND (mechanism OR pharmacokinetics)”.
- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025).
- Synthesize findings using tools like PRISMA flow diagrams to highlight understudied areas (e.g., long-term toxicity or combinatorial therapies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data, such as conflicting efficacy results across studies?
- Contradiction Analysis Framework :
Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., dosage variance, model systems) or statistical noise.
Replication : Re-run experiments under standardized conditions.
Meta-Analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic).
- Example: Conflicting IC50 values may stem from assay variability (e.g., colorimetric vs. fluorometric methods) .
Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Approach :
- Use non-linear regression models (e.g., Hill equation) to estimate EC50/Emax.
- Validate with ANOVA or Bayesian hierarchical models for multi-experiment datasets.
- Table : Recommended Statistical Tests for this compound Data:
| Data Type | Test/Model | Software Tool |
|---|---|---|
| Dose-response curves | Four-parameter logistic | GraphPad Prism |
| Time-series toxicity | Mixed-effects models | R (lme4 package) |
| Survival analysis | Cox proportional hazards | SPSS |
- Ensure statistical power (>80%) and adjust for multiple comparisons .
Q. How can researchers innovate this compound’s application while addressing ethical and methodological constraints?
- Strategies :
- Repurposing Studies : Screen this compound against off-target indications (e.g., neurodegenerative diseases) using high-throughput assays.
- Ethical Compliance : Adhere to IACUC/IRB protocols for animal/human studies, including 3R principles (Replacement, Reduction, Refinement).
- Translational Gaps : Bridge preclinical findings to clinical trials by validating biomarkers (e.g., plasma concentration thresholds) .
Methodological Best Practices
- Data Transparency : Share raw datasets via repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Manuscript Preparation : Structure papers per Pharmaceutical Research guidelines:
- Include detailed Methods (e.g., HPLC conditions, blinding protocols).
- Avoid undefined abbreviations; specify statistical thresholds (e.g., p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
